molecular formula C7H13FN4 B1476518 1-(2-Azidoethyl)-3-fluoropiperidine CAS No. 2007310-09-8

1-(2-Azidoethyl)-3-fluoropiperidine

Cat. No.: B1476518
CAS No.: 2007310-09-8
M. Wt: 172.2 g/mol
InChI Key: YSYXRJJBYUKYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-3-fluoropiperidine is a specialized chemical reagent designed for research applications, particularly in click chemistry and drug discovery. The compound integrates two key functional groups: a reactive azide ( -N₃ ) and a fluorine atom on a piperidine ring. The azide group enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a valuable tool for bioconjugation, polymer chemistry, and probe development . The 3-fluoropiperidine scaffold is a privileged structure in medicinal chemistry, often used to modulate the bioavailability, metabolic stability, and conformational properties of drug candidates . By combining these features, this reagent serves as a versatile building block for synthesizing more complex molecules for pharmaceutical and chemical biology research. Applications include use as a linker in proteolysis-targeting chimeras (PROTACs), covalent inhibitors, and as a precursor for radiopharmaceuticals. This product is For Research Use Only. Not for human or diagnostic use. Handle with appropriate precautions, as azide-containing compounds can be sensitive to shock, friction, and heat .

Properties

IUPAC Name

1-(2-azidoethyl)-3-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN4/c8-7-2-1-4-12(6-7)5-3-10-11-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYXRJJBYUKYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through azide-alkyne cycloaddition reactions. The nature of these interactions is primarily covalent, as the azide group of 1-(2-Azidoethyl)-3-fluoropiperidine reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This reaction is widely used in bioconjugation and labeling of biomolecules, enabling the study of protein-protein interactions, enzyme activities, and cellular processes.

Cellular Effects

1-(2-Azidoethyl)-3-fluoropiperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in oxidative stress responses and redox homeostasis. By modulating the expression of genes such as heme oxygenase-1, 1-(2-Azidoethyl)-3-fluoropiperidine can enhance the cellular antioxidant capacity and protect cells from oxidative damage. Additionally, this compound has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Azidoethyl)-3-fluoropiperidine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain oxidizing agents. Long-term exposure to 1-(2-Azidoethyl)-3-fluoropiperidine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 1-(2-Azidoethyl)-3-fluoropiperidine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular antioxidant capacity and protect against oxidative stress. At higher doses, 1-(2-Azidoethyl)-3-fluoropiperidine can exhibit toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance therapeutic efficacy and safety.

Biological Activity

1-(2-Azidoethyl)-3-fluoropiperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of an azido group and a fluorine atom, suggests possible interactions with biological targets that could lead to therapeutic applications.

The biological activity of 1-(2-Azidoethyl)-3-fluoropiperidine may be attributed to its ability to interact with various biological targets through covalent bonding, facilitated by the azido group. This interaction can potentially modify protein functions or pathways involved in disease processes.

Biological Activity Overview

Research has indicated several areas where 1-(2-Azidoethyl)-3-fluoropiperidine could exhibit biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures have shown antimicrobial properties against various pathogens.
  • Cytotoxicity : The compound's ability to induce cell death in specific cancer cell lines is an area of ongoing investigation.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, its effects on neurotransmitter systems warrant exploration.

Antimicrobial Activity

A study conducted on piperidine derivatives showed that modifications in the piperidine ring could enhance antimicrobial activity. For instance, compounds with azido and fluorine substitutions demonstrated increased potency against Gram-positive bacteria, suggesting that 1-(2-Azidoethyl)-3-fluoropiperidine may possess similar properties .

Cytotoxicity Studies

In vitro assays have been performed to assess the cytotoxic effects of 1-(2-Azidoethyl)-3-fluoropiperidine on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests potential for development as an anticancer agent .

Neuropharmacological Research

Research into related piperidine compounds has revealed interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These findings imply that 1-(2-Azidoethyl)-3-fluoropiperidine could influence mood and behavior, making it a candidate for further neuropharmacological studies .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityIC50 < 10 µM in MCF-7 cells
Neurotransmitter InteractionPotential modulation of serotonin receptors

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound's structure allows it to serve as a versatile scaffold in drug discovery. Piperidine derivatives, including 1-(2-Azidoethyl)-3-fluoropiperidine, are significant in developing new pharmacological agents due to their ability to interact with biological targets effectively. Recent studies have highlighted the potential of piperidine derivatives in treating neurological disorders and cancer .

1.2 Biological Activity

Research indicates that azido compounds can be utilized in bioorthogonal chemistry, facilitating the labeling and tracking of biomolecules within living systems. The azido group enables selective reactions that do not interfere with biological processes, making it suitable for studying protein interactions and cellular mechanisms .

Click Chemistry Applications

2.1 Bioconjugation

1-(2-Azidoethyl)-3-fluoropiperidine can participate in click chemistry reactions, particularly azide-alkyne cycloaddition, which is pivotal in bioconjugation strategies. This reaction allows for the efficient attachment of various biomolecules, such as peptides or fluorescent tags, to proteins or other substrates without disrupting their biological functions .

2.2 Post-Translational Modifications

The compound has been explored for use in post-translational modification analysis, where it can be incorporated into proteins to facilitate subsequent labeling and purification steps. This application is crucial for understanding protein function and dynamics in cellular environments .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of 1-(2-Azidoethyl)-3-fluoropiperidine typically involves straightforward methods that may include the introduction of the azido group via nucleophilic substitution reactions or coupling reactions with azide precursors . The fluorine atom enhances the compound's lipophilicity and potentially its biological activity.

3.2 Derivative Exploration

Ongoing research focuses on synthesizing derivatives of 1-(2-Azidoethyl)-3-fluoropiperidine to enhance its pharmacological properties or alter its selectivity towards specific biological targets. These derivatives are being screened for various biological activities, including antibacterial and anticancer properties .

Case Studies

Study Focus Findings
Lee et al., 2020Protein LabelingDemonstrated successful labeling of recombinant proteins using azide-modified substrates, enhancing visualization techniques in cellular studies .
Zhang et al., 2021Drug DiscoveryExplored piperidine derivatives showing promising results against GlyT1 inhibitors, indicating potential for treating neurological conditions .
Presolski et al., 2018Click ChemistryEstablished protocols for utilizing azide-containing compounds in click chemistry to facilitate bioconjugation processes .

Comparison with Similar Compounds

Substituent Effects

  • Fluorine vs. Methoxy : The 3-fluoro group in the target compound likely increases lipophilicity compared to 3-methoxy analogues (e.g., 1-(2-Azidoethyl)-3-methoxypyrrolidine), which may improve membrane permeability. Fluorine’s electronegativity also reduces basicity, altering interaction with biological targets .
  • Mono- vs.

Ring Size and Reactivity

  • Piperidine (6-membered) vs. Pyrrolidine (5-membered) : Piperidine derivatives generally exhibit distinct conformational dynamics due to chair vs. envelope ring puckering. This affects stereochemical outcomes in reactions, as seen in the cis-selective allylation of 3-fluoro-2-methoxypiperidines .

Stability and Commercial Availability

The target piperidine derivative may face similar issues, though fluorination at the 3-position could mitigate degradation pathways common in azide-containing compounds.

Notes and Considerations

Structural Data Gaps : Exact physicochemical data (e.g., melting point, solubility) for 1-(2-Azidoethyl)-3-fluoropiperidine are unavailable in the provided evidence, necessitating further experimental characterization.

Proper safety protocols are essential during synthesis and storage.

Preparation Methods

General Synthetic Strategies for Fluorinated Piperidines with Azidoethyl Substituents

The synthesis of fluorinated piperidines bearing azidoalkyl substituents generally involves multi-step procedures combining:

  • Introduction of the fluorine atom at the 3-position on the piperidine ring,
  • Installation of the 2-azidoethyl side chain at the nitrogen (1-position),
  • Use of cyclization or substitution reactions to form the piperidine ring or modify its substituents.

Two main approaches have been reported:

Preparation of 3-Fluoropiperidine Core

The preparation of 3-fluoropiperidine derivatives is well-documented in the literature, often starting from piperidin-3-one or related lactams.

  • According to a detailed survey of α-trifluoromethyl and fluorinated piperidine derivatives, the fluorine introduction can be achieved via nucleophilic or electrophilic fluorination of piperidine intermediates or by using fluorinated building blocks in ring construction.

  • For example, fluorinated acyl lactams can be synthesized by Claisen condensation of piperidin-2-one derivatives with fluorinated esters, followed by reduction and functional group transformations to yield 3-fluoropiperidines.

  • Alternative methods involve the use of fluorinated alkylating agents or selective fluorination reagents under mild conditions to install fluorine at the 3-position, maintaining the piperidine ring integrity.

Representative Preparation Method: Stepwise Synthesis

A plausible synthetic route to 1-(2-azidoethyl)-3-fluoropiperidine involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 3-fluoropiperidine Starting from piperidin-3-one, fluorination using electrophilic fluorinating agent or via fluorinated acyl lactam intermediate 3-fluoropiperidine core
2 N-alkylation with 2-haloethyl halide Reaction of 3-fluoropiperidine with 2-chloroethyl or 2-bromoethyl halide under basic conditions (e.g., K2CO3 in acetonitrile) 1-(2-haloethyl)-3-fluoropiperidine
3 Azidation Nucleophilic substitution of halide by sodium azide in DMF or water at elevated temperature 1-(2-azidoethyl)-3-fluoropiperidine

This approach allows for modular synthesis, enabling variation of substituents and facile introduction of the azido group.

One-Pot and Intramolecular Cyclization Approaches

Recent advances have demonstrated efficient one-pot syntheses of azidopiperidines via intramolecular cyclization of unsaturated amines:

  • A 2014 study reported a highly efficient one-pot synthesis of 3-azidopiperidines by intramolecular cyclization of unsaturated amines, allowing direct installation of the azide moiety with excellent regioselectivity and yield.

  • This method could be adapted for fluorinated substrates, providing a rapid and modular route to 1-(2-azidoethyl)-3-fluoropiperidine analogs.

Industrial and Scalable Methods

Industrial preparation methods for related piperazine and piperidine derivatives emphasize:

  • Use of cyclization reactions under controlled temperature (90–220 °C),
  • Employment of protic solvents for post-reaction treatment and purification,
  • Optimization of reactant ratios to maximize yield and purity.

Although these patents focus on related compounds, similar principles can be applied to the synthesis of 1-(2-azidoethyl)-3-fluoropiperidine, especially for scale-up.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Notes
Fluorination method Electrophilic fluorination, Claisen condensation with fluorinated esters Choice depends on starting material availability
N-alkylation Base-mediated reaction with 2-chloroethyl or 2-bromoethyl halides Solvent: acetonitrile, DMF; base: K2CO3 or NaH
Azidation Sodium azide substitution in DMF or water Temperature: 50–100 °C; time: 4–24 h
One-pot cyclization Intramolecular cyclization of unsaturated amines Provides regioselective azide installation
Purification Crystallization, solvent extraction, chromatography Purity >99% achievable

Research Findings and Considerations

  • The azido group is thermally stable and compatible with further transformations such as click chemistry, enabling broad utility of 1-(2-azidoethyl)-3-fluoropiperidine in synthesis.

  • Fluorine substitution at the 3-position affects the electronic properties and biological activity of the piperidine ring, making the synthetic control of fluorination position critical.

  • Reaction conditions must be optimized to avoid side reactions such as elimination or over-fluorination.

  • The use of protic solvents in post-reaction treatment improves product isolation and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(2-Azidoethyl)-3-fluoropiperridine with high purity?

  • Methodology : Use controlled copolymerization techniques inspired by polycationic reagent synthesis (e.g., adjusting monomer ratios, initiator concentrations, and reaction temperatures). For example, APS (ammonium persulfate) can act as a radical initiator in aqueous systems, while pH adjustments (e.g., acetic acid buffer at pH 6.5) stabilize intermediates .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC with a C18 column and acetonitrile/water mobile phases (70:30 v/v, 1 mL/min flow rate) .

Q. How can spectroscopic methods distinguish structural features of 1-(2-Azidoethyl)-3-fluoropiperidine?

  • Methodology :

  • ¹H/¹³C NMR : Identify fluoropiperidine protons (δ 3.4–3.6 ppm for CH2N3) and fluorine coupling patterns (e.g., splitting due to axial/equatorial fluorine in piperidine) .
  • FTIR : Confirm azide (N3) stretch at ~2100 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹ .
  • GC-MS : Detect molecular ion peaks and fragmentation patterns (e.g., loss of N2 from the azide group) .

Q. What are the stability considerations for storing 1-(2-Azidoethyl)-3-fluoropiperidine?

  • Methodology : Conduct accelerated degradation studies under varying conditions:

  • Thermal : TGA analysis (N2 atmosphere, 10°C/min ramp) to determine decomposition temperature (~150°C predicted for azide-containing analogs) .
  • Photolytic : UV exposure tests (254 nm) to assess azide group reactivity .
  • Recommendations : Store in inert atmospheres (argon) at –20°C to minimize azide decomposition.

Advanced Research Questions

Q. How does the azide group influence click chemistry applications of 1-(2-Azidoethyl)-3-fluoropiperidine?

  • Mechanistic Insight : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction kinetics by varying copper catalyst concentrations (e.g., CuSO4/NaAsc) and solvent polarity (e.g., DMF vs. aqueous buffers) .
  • Data Contradiction : Discrepancies in reaction yields may arise from competing side reactions (e.g., azide reduction). Use LC-MS to identify byproducts and adjust stoichiometry .

Q. What computational models predict the bioactivity of fluorinated piperidine derivatives?

  • Methodology :

  • Docking Studies : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina. Compare with fluorobenzisoxazole-piperidine analogs (docking scores: ∆G = –8.2 kcal/mol) .
  • ADMET Prediction : Use SwissADME to assess solubility (LogP ≈ 2.1) and cytochrome P450 interactions .

Q. How to resolve contradictions in reported reactivity data for fluoropiperidine derivatives?

  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. For example:

  • Variable Control : Standardize solvent purity (HPLC-grade) and reaction scales (e.g., 0.1 mmol vs. 1 mmol) to isolate confounding factors .
  • Replication : Repeat studies across independent labs using identical analytical protocols (e.g., NMR referencing to TMS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Azidoethyl)-3-fluoropiperidine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.